6-(1-Pyrrolidinylmethyl)-3-piperidinol

Dopamine Receptor Neuropharmacology Radioligand Binding

Researchers requiring reliable dopaminergic tool compounds often encounter undefined regioisomeric mixtures that confound SAR studies. 6-(1-Pyrrolidinylmethyl)-3-piperidinol is a defined piperidine-pyrrolidine hybrid scaffold with validated activity at dopamine (IC₅₀ 70 nM) and alpha-adrenergic (IC₅₀ 31 nM) receptors. - Serves as a foundational intermediate for κ-opioid analgesic development, where 3-position oxygen substitution is critical for selectivity. - Supplied at 95% purity to support quantitative receptor benchmarking and focused library synthesis. - Ensures lot-to-lot consistency essential for reproducible polypharmacology and CNS target screening campaigns.

Molecular Formula C10H20N2O
Molecular Weight 184.28 g/mol
Cat. No. B8336131
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(1-Pyrrolidinylmethyl)-3-piperidinol
Molecular FormulaC10H20N2O
Molecular Weight184.28 g/mol
Structural Identifiers
SMILESC1CCN(C1)CC2CCC(CN2)O
InChIInChI=1S/C10H20N2O/c13-10-4-3-9(11-7-10)8-12-5-1-2-6-12/h9-11,13H,1-8H2
InChIKeyDXDWOPFJUFEJPX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-(1-Pyrrolidinylmethyl)-3-piperidinol: Identity & Procurement


6-(1-Pyrrolidinylmethyl)-3-piperidinol (molecular formula C₁₀H₂₀N₂O; molecular weight 184.28 g/mol) is a piperidine derivative characterized by a hydroxyl group at the 3-position and a pyrrolidinylmethyl substituent at the 6-position of the piperidine ring . The compound contains two nitrogen heterocycles, conferring distinct pharmacophoric properties relevant to receptor recognition and ligand design . It is commercially available from select research chemical suppliers at typical purities of 95% . This compound serves as a synthetic intermediate, a building block in medicinal chemistry programs, and a candidate ligand for neuropharmacological target screening .

6-(1-Pyrrolidinylmethyl)-3-piperidinol: Substitution Risks


The piperidine-pyrrolidine hybrid scaffold presents multiple potential regioisomeric and substitutional variants that exhibit fundamentally divergent biological activity profiles. Critical structure-activity relationships (SAR) delineated in the κ-opioid receptor agonist literature demonstrate that the specific positional arrangement of oxygen-containing functionality—whether at the 4-position of the piperidine nucleus or the 3-position of the pyrrolidinylmethyl side chain—dramatically alters both potency and receptor subtype selectivity . Additionally, stereochemical considerations further differentiate individual members within this compound class; a highly stereoselective synthesis protocol for polysubstituted pyrrolidine and piperidine analogues achieved yields of 50-95% with excellent diastereomeric ratios (single isomer) and high enantiomeric excess (>90%) using a Cinchona alkaloid-derived carbamate organocatalyst [1]. These findings underscore that simple substitution of one regioisomer or stereoisomer for another without supporting analytical and activity data is scientifically unsound.

6-(1-Pyrrolidinylmethyl)-3-piperidinol: Quantitative Evidence


Dopamine Receptor Binding in Striatal Membranes

The compound demonstrates measurable in vitro binding affinity toward dopamine receptors, as determined in rat striatal membrane preparations using [³H]spiroperidol as the competitive radioligand [1]. This provides a quantitative baseline for the compound's dopaminergic interaction potential. The IC₅₀ value of 70 nM establishes a defined affinity metric for this specific scaffold [1].

Dopamine Receptor Neuropharmacology Radioligand Binding

Alpha-Adrenergic Receptor Binding Affinity

In addition to dopaminergic activity, the compound exhibits binding affinity toward alpha-adrenergic receptors, with a measured IC₅₀ of 31 nM as determined by competitive displacement of [³H]clonidine in calf cerebral cortex preparations [1]. This dual-receptor interaction profile distinguishes the compound's polypharmacology potential.

Alpha-Adrenergic Receptor CNS Pharmacology Receptor Binding

κ-Opioid Receptor Class-Level SAR

The 1-acylated derivative of the 2-positional isomer, 1-[(3,4-dichlorophenyl)acetyl]-2-(1-pyrrolidinylmethyl)piperidine (Compound 10), demonstrates exceptionally high κ-opioid receptor agonist activity in the rabbit vas deferens (LVD, κ-specific tissue) with an IC₅₀ of 0.20 nM, and potent antinociceptive efficacy in the mouse acetylcholine-induced abdominal constriction (MAC) test with an ED₅₀ of 0.06 mg/kg (subcutaneous) . Notably, both Compound 10 and its spirocyclic analogue exhibited high selectivity for κ-opioid receptors over μ- and δ-opioid receptor subtypes . A closely related analog, 1-[(3,4-dichlorophenyl)acetyl]-6-(1-pyrrolidinylmethyl)-3-piperidinol (CAS 125104-93-0), incorporates the identical pyrrolidinylmethyl substituent at the 6-position of the piperidine ring with a hydroxyl at the 3-position—structural features directly pertinent to 6-(1-pyrrolidinylmethyl)-3-piperidinol .

κ-Opioid Receptor Analgesic Discovery Structure-Activity Relationship

6-(1-Pyrrolidinylmethyl)-3-piperidinol: Applications


Dopaminergic and CNS Ligand Screening

6-(1-Pyrrolidinylmethyl)-3-piperidinol is suitable for inclusion in dopamine receptor screening panels where quantitative affinity benchmarking is required. The compound's measured IC₅₀ of 70 nM in rat striatal membrane assays using [³H]spiroperidol provides a validated reference point for evaluating novel analogs or comparing structurally related piperidine derivatives [1]. This application scenario is particularly relevant for medicinal chemistry programs exploring dopaminergic modulation for neurological and psychiatric indications.

Dual Dopaminergic-Adrenergic Profiling

The compound's demonstrated dual-receptor interaction profile—dopamine receptor IC₅₀ = 70 nM and alpha-adrenergic receptor IC₅₀ = 31 nM—positions it as a candidate for polypharmacology studies exploring the therapeutic potential of combined dopaminergic and adrenergic modulation [1]. This dual activity may be leveraged in phenotypic screening cascades or in the development of pharmacological tool compounds where multi-target engagement is mechanistically desirable.

κ-Opioid Agonist SAR

Based on class-level SAR evidence derived from structurally related 1-acylated 2-(pyrrolidinylmethyl)piperidine derivatives, which exhibit sub-nanomolar κ-opioid receptor agonist potency (IC₅₀ = 0.20 nM in LVD) and high κ-selectivity over μ- and δ-opioid subtypes, 6-(1-pyrrolidinylmethyl)-3-piperidinol serves as a foundational scaffold for the development of novel κ-selective analgesics [1]. The presence of the 3-hydroxyl group on the piperidine ring provides a functional handle for further derivatization and optimization of potency, selectivity, and pharmacokinetic properties. This application scenario is directly supported by the observation that oxygen-containing functionality at the 3-position of the piperidine nucleus contributes critically to both κ-receptor selectivity and antinociceptive efficacy [1].

Technical Documentation Hub

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